molecular formula C3H5NO3 B12593239 N-(Formyloxy)-N-methylformamide CAS No. 497266-01-0

N-(Formyloxy)-N-methylformamide

Cat. No.: B12593239
CAS No.: 497266-01-0
M. Wt: 103.08 g/mol
InChI Key: LRSJBGULDQENCX-UHFFFAOYSA-N
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Description

N-Methylformamide (NMF, CH₃NHCHO) is a polar, water-miscible solvent and a derivative of formamide. It is characterized by a planar structure with a formyl group attached to a methylamine moiety. NMF is synthesized via high-pressure reactions involving methanol, carbon monoxide, and ammonia at 150–300°C . Industrially, it serves as a solvent in polymer processing and organic synthesis. Pharmacologically, NMF exhibits antitumor properties by inducing terminal differentiation in human leukemia cells (e.g., HL60) and inhibiting tumor growth in murine models (e.g., S180 sarcoma) at concentrations as low as 0.1% . Its cytotoxicity is linked to glutathione depletion and interference with microtubule networks, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

Properties

CAS No.

497266-01-0

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

[formyl(methyl)amino] formate

InChI

InChI=1S/C3H5NO3/c1-4(2-5)7-3-6/h2-3H,1H3

InChI Key

LRSJBGULDQENCX-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)OC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Formyloxy)-N-methylformamide typically involves the formylation of N-methylformamide. One common method is the reaction of N-methylformamide with formic acid under dehydrating conditions. This reaction can be catalyzed by various agents, including acid catalysts and transition metal catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Formyloxy)-N-methylformamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various formyl and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions
N-(Formyloxy)-N-methylformamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of amides and isocyanates. The compound can facilitate the conversion of primary and secondary amines into their corresponding N-formamides, showcasing its utility in amine functionalization processes .

Table 1: Reactions Involving this compound

Reaction TypeConditionsProducts
N-formylationMild conditions with catalystsN-formamides
AmidationPresence of leaving groupsAmides
Isocyanate FormationReacts with isocyanatesVarious isocyanates

Biochemical Applications

Role in Biochemistry
The compound has been identified as a versatile reagent in biochemical research. It plays a significant role in nucleic acids research, particularly in the synthesis of modified nucleotides which are crucial for studying RNA and DNA interactions .

Case Study: Nucleic Acid Modification
A study demonstrated that this compound can be used to introduce formyl groups into nucleobases, enhancing their reactivity and stability. This modification is pivotal for developing new therapeutic agents targeting genetic material .

Material Science

Use as a Solvent
this compound exhibits properties that make it suitable as a solvent in various industrial applications. Its polarity allows it to dissolve a wide range of organic compounds, making it valuable in processes such as polymer synthesis and extraction methods .

Table 2: Properties Relevant to Material Science

PropertyValue
Boiling Point180 °C
Density1.06 g/cm³
SolubilityMiscible with water

Toxicological Insights

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that its metabolites may exhibit varying degrees of toxicity, which necessitates careful handling and risk assessment during laboratory use .

Table 3: Toxicity Data

EndpointValue
LD50 (oral, rats)4000-7077 mg/kg
Skin AbsorptionModerate toxicity
Eye IrritationIrritating

Mechanism of Action

The mechanism of action of N-(Formyloxy)-N-methylformamide involves its interaction with various molecular targets. The formyl group can participate in electrophilic reactions, while the methyl group provides steric hindrance, influencing the compound’s reactivity. The pathways involved include formylation and methylation reactions, which are crucial in the synthesis of formylated and methylated derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties

Property NMF DMF DMAc
Molecular Formula C₂H₅NO C₃H₇NO C₄H₉NO
Boiling Point (°C) 180–185 153 165
Vapor Pressure (kPa, 25°C) 0.12 0.03 0.02
Solubility in Water Miscible Miscible Partially miscible
Heat Capacity (J/mol·K) 138.1 (liquid) 148.5 (liquid) 176.2 (liquid)

Table 2: Toxicological and Pharmacological Comparison

Parameter NMF DMF
Metabolic Pathway CYP2E1 oxidation → methyl isocyanate CYP2E1 hydroxylation → HMMF → NMF
Hepatotoxicity High (CYP2E1-dependent) Moderate (via NMF intermediate)
Antitumor Activity IC₅₀ = 68 mM (TLX5 lymphoma) None
Glutathione Depletion 80% reduction in TLX5 cells Not reported

Table 3: Key Research Findings

Compound Study Model Key Findings Reference
NMF Murine TLX5 lymphoma 48h exposure to 106 mM NMF: 37% ↓ replication, 80% ↓ glutathione
NMF M14 melanoma cells ↑ α2, α6, αv integrins; ↑ adhesion to laminin/collagen; ↓ metastasis
DMF Human hepatocytes Metabolized to NMF, inducing delayed hepatotoxicity

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